molecular formula C20H19N3O2 B12148922 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide

1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide

Cat. No.: B12148922
M. Wt: 333.4 g/mol
InChI Key: ZRZZXHNTHXKODK-UHFFFAOYSA-N
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Description

1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide (CAS 1282098-05-8) is a small molecule indole-2-carboxamide derivative of interest in medicinal chemistry and oncology research. This compound is supplied for investigational purposes to support the exploration of novel therapeutic agents. The indole-2-carboxamide scaffold is recognized as a privileged structure in drug discovery, with demonstrated biological relevance across multiple target classes . Recent scientific investigations into structurally related indole-2-carboxamide compounds have highlighted their significant potential in anticancer research . These analogues have shown potent antiproliferative activity against a panel of cancer cell lines, particularly exhibiting high efficacy against breast cancer cells (MCF-7) . The mechanism of action for these active compounds involves multi-targeted kinase inhibition, including effective suppression of key cancer-associated proteins EGFR and CDK2, and the induction of apoptosis through the modulation of critical markers such as Caspases 3, 8, 9, Cytochrome C, Bax, Bcl2, and p53 . Furthermore, the indole-2-carboxamide core has been identified as a versatile template for designing agonists for ion channels such as the Transient Receptor Potential Vanilloid Type-1 (TRPV1), indicating its utility in neuropharmacology and pain research . Researchers can utilize this compound as a key intermediate or building block for developing novel bioactive molecules or as a chemical probe for studying signal transduction pathways. The product is strictly for research applications in a controlled laboratory environment. 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC PURPOSES, nor for human or animal consumption.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]indole-2-carboxamide

InChI

InChI=1S/C20H19N3O2/c1-22-16-9-4-2-7-14(16)13-18(22)20(25)21-15-8-3-5-10-17(15)23-12-6-11-19(23)24/h2-5,7-10,13H,6,11-12H2,1H3,(H,21,25)

InChI Key

ZRZZXHNTHXKODK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3N4CCCC4=O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. Cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions generates the indole ring. For 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide , the methyl group at the N1 position is introduced during this step. A representative protocol involves reacting 4-methylcyclohexanone with phenylhydrazine in acetic acid, yielding 1-methylindole after dehydration.

Functionalization at the C2 Position

Carboxylation at the C2 position is achieved via direct carboxylation or ester hydrolysis . For example:

  • Ethyl 1-methyl-1H-indole-2-carboxylate is synthesized by alkylating ethyl 1H-indole-2-carboxylate with methyl iodide in dimethyl sulfoxide (DMSO) using potassium hydroxide (KOH) as a base.

  • Subsequent hydrolysis with sodium hydroxide (NaOH) in methanol produces 1-methyl-1H-indole-2-carboxylic acid in 91% yield.

Table 1: Optimization of Indole Methylation

BaseSolventTemperature (°C)Yield (%)
KOHDMSO4092
NaHTHF2578
LDADMF065

Carboxamide Bond Formation

The carboxylic acid intermediate is converted to the carboxamide via activation followed by amine coupling :

Activation Strategies

  • Acid Chloride Formation : Treating 1-methyl-1H-indole-2-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with 2-(2-oxopyrrolidin-1-yl)aniline in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Coupling Reagents : Use of HATU or EDC/HOBt in dimethylformamide (DMF) facilitates direct coupling, achieving yields >85%.

Key Reaction Conditions :

  • Temperature : 0–25°C

  • Stoichiometry : 1:1.2 (acid:amine)

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane)

MethodCatalystYield (%)Purity (%)
MitsunobuDIAD, PPh₃7295
Buchwald–HartwigPd₂(dba)₃, Xantphos6892

Final Coupling and Purification

The convergent synthesis concludes with coupling the indole-carboxylic acid to 2-(2-oxopyrrolidin-1-yl)aniline:

Amide Bond Formation

  • Activated Ester Method : The acid chloride reacts with the aniline derivative in DCM, yielding the final product after 12 hours at room temperature.

  • In Situ Activation : Using HATU reduces side reactions, achieving 88% yield after purification.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures remove unreacted starting materials.

  • Chromatography : Silica gel with gradient elution (ethyl acetate → methanol) isolates the pure compound (>98% purity).

Analytical Characterization

1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide is validated via:

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, indole-H), 7.65–7.12 (m, 4H, aromatic), 3.92 (s, 3H, N-CH₃).

  • LC-MS : m/z 333.4 [M+H]⁺, confirming molecular weight.

  • IR : Peaks at 1646 cm⁻¹ (C=O stretch), 1518 cm⁻¹ (N-H bend).

Challenges and Optimization Opportunities

  • Regioselectivity : Competing alkylation at C3 of the indole necessitates careful base selection (e.g., KOH over LDA).

  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but complicate purification.

  • Scale-Up : Batch processing in DMSO poses safety concerns; continuous flow systems may improve scalability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring or the pyrrolidinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted indole or pyrrolidinone derivatives .

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s indole ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidinone moiety may enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell signaling and apoptosis .

Comparison with Similar Compounds

Structural Features :

  • Core: Isoindoline-2-carboxamide fused to a phenyl group.
  • Key differences: The isoindoline ring replaces the indole system, and the 2-oxopyrrolidin substituent is absent.

Research Findings :

  • Bond Geometry :
    • Aromatic ring (C3–C8) bond lengths: 1.379–1.392 Å.
    • Heterocyclic ring (C1/N1/C8/C7/C2) bond lengths: 1.396–1.500 Å, slightly longer than in the indole-based target compound due to reduced aromaticity .
  • Hydrogen Bonding : Intramolecular N–H···O bond forms a six-membered ring, stabilizing the planar conformation. Intermolecular N–H···O and C–H···O interactions enhance crystal packing .

Pharmacological Relevance : Isoindoline derivatives exhibit anti-inflammatory and herbicidal activities .

Dirlotapide (1-Methyl-N-[(1S)-2-[methyl(phenylmethyl)amino]-2-oxo-1-phenylethyl]-5-[[[4’-(trifluoromethyl)biphenyl-2-yl]carbonyl]amino]-1H-indole-2-carboxamide)

Structural Features :

  • Core: Indole-2-carboxamide with a trifluoromethyl biphenyl substituent.
  • Key differences: Bulky lipophilic substituents (trifluoromethyl biphenyl) instead of the 2-oxopyrrolidin-phenyl group.

Pharmacological Activity :

  • Approved for obesity treatment in dogs via inhibition of gut microsomal triglyceride transport protein (gMTP) .
  • The indole-carboxamide scaffold is critical for binding to gMTP, while the trifluoromethyl biphenyl enhances metabolic stability .

Physicochemical Properties :

N-[(2S)-1-({(1S)-1-Cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}amino)-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide

Structural Features :

  • Core: Indole-2-carboxamide with a methoxy substituent and a 2-oxopyrrolidin-3-yl-alanine side chain.
  • Key differences: The target compound lacks the methoxy group and features a simpler 2-oxopyrrolidin-phenyl linkage.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Solubility Profile
Target Compound Indole-2-carboxamide 1-Methyl, 2-oxopyrrolidin-phenyl ~350 (estimated) Not reported Likely polar solvent-soluble
1-Oxo-N-phenylisoindoline-2-carboxamide Isoindoline-2-carboxamide Phenyl, carbonyl 252.27 Anti-inflammatory, herbicidal DMSO, DMF, acetone
Dirlotapide Indole-2-carboxamide Trifluoromethyl biphenyl 674.70 Anti-obesity (gMTP inhibitor) Lipophilic
Patent Compound (EP 3953330B1) Indole-2-carboxamide Methoxy, 2-oxopyrrolidin-alanine ~500 (estimated) Protease inhibition Not reported

Key Structural and Functional Insights

Indole vs. Isoindoline Cores :

  • Indole derivatives (target compound, Dirlotapide) exhibit greater aromatic stability and versatility in drug design compared to isoindoline analogs .

Role of 2-Oxopyrrolidin Substituent :

  • Enhances hydrogen-bonding capacity and conformational rigidity, critical for enzyme inhibition (e.g., protease targets) .

Substituent Effects on Solubility :

  • Polar groups (e.g., methoxy in the patent compound) improve solubility, while bulky lipophilic groups (e.g., trifluoromethyl biphenyl in Dirlotapide) reduce it .

Biological Activity

1-Methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide, identified by its CAS number 1282098-05-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, synthesizing findings from various research studies and presenting relevant data.

PropertyValue
Molecular FormulaC20_{20}H19_{19}N3_3O2_2
Molecular Weight333.4 g/mol
CAS Number1282098-05-8

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of indole-2-carboxamides, including 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide. In a study evaluating various derivatives against the MCF-7 breast cancer cell line, certain compounds demonstrated significant inhibition of cell proliferation:

  • GI50_{50} values for selected compounds ranged from 0.95 µM to 1.50 µM.
  • The compound exhibited strong inhibitory effects on key targets such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2), which are pivotal in cancer cell cycle regulation and proliferation .

The mechanism by which these compounds exert their effects includes:

  • Induction of Apoptosis : The compounds were shown to significantly increase apoptotic markers such as:
    • Caspases 3, 8, and 9
    • Cytochrome C
    • Bax (pro-apoptotic)
    • Bcl-2 (anti-apoptotic)
    • p53 (tumor suppressor protein)
    The results indicated that the compounds could trigger apoptosis through mitochondrial pathways, enhancing the expression of pro-apoptotic proteins while reducing anti-apoptotic signals .

Study on Indole Derivatives

In a comparative study of various indole derivatives, including those similar to 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide:

  • Compounds with specific substitutions on the indole ring exhibited varying degrees of potency.
  • For instance, derivatives with halogen substitutions showed enhanced activity against cancer cell lines with GI50_{50} values comparable to doxorubicin, a standard chemotherapeutic agent .

In Vitro Assays

Cell viability assays using the MCF-10A human mammary gland epithelial cell line revealed that most tested compounds had minimal cytotoxic effects at concentrations up to 50 µM, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Notable observations from SAR studies include:

  • The presence of the pyrrolidinone moiety was essential for maintaining antiproliferative activity.
  • Substitutions on the phenyl ring influenced binding affinity and selectivity towards targeted kinases .

Q & A

Q. What are the optimized synthetic routes for 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide?

The synthesis typically involves coupling 1H-indole-2-carboxylic acid derivatives with substituted anilines. For example, a palladium-catalyzed approach or condensation reactions under controlled conditions (e.g., inert atmosphere, DMF as solvent) can yield the target compound. Key steps include:

  • Activation of the carboxylic acid using reagents like oxalyl chloride or SOCl₂ .
  • Amide bond formation with 2-(2-oxopyrrolidin-1-yl)aniline, monitored via TLC and purified via column chromatography (DCM/EtOAc gradients) .
  • Yield optimization through temperature control (e.g., reflux in EtOH) and stoichiometric balancing of reagents .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with diagnostic peaks for the indole NH (~9.37 ppm) and pyrrolidinone carbonyl groups .
  • LC-MS : Validates molecular weight and purity, particularly for detecting byproducts from incomplete coupling .
  • X-ray Crystallography : Resolves ambiguous stereochemistry or crystallographic packing effects, as demonstrated for analogous indole-carboxamides .

Q. How does the 2-oxopyrrolidin-1-yl substituent influence physicochemical properties?

The 2-oxopyrrolidin-1-yl group enhances solubility in polar aprotic solvents (e.g., DMSO) due to its hydrogen-bond-accepting capability. However, it reduces aqueous solubility, necessitating formulation studies for in vivo applications. Stability studies indicate sensitivity to prolonged light exposure, requiring storage in amber vials .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data across different cellular assays?

Discrepancies may arise from assay-specific parameters (e.g., cell line variability, incubation time). Mitigation strategies include:

  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorogenic substrates) with cellular viability assays (MTT/XTT) to distinguish target-specific effects from cytotoxicity .
  • Pharmacokinetic Profiling : Assess compound stability in assay media (e.g., serum protein binding) using LC-MS to identify false negatives .

Q. How can in silico modeling guide SAR studies for this compound?

  • Docking Simulations : Map interactions with targets like metabotropic glutamate receptors (mGluR2) using Glide or AutoDock, focusing on the indole core and pyrrolidinone moiety as key pharmacophores .
  • MD Simulations : Evaluate conformational stability of the amide bond in physiological conditions (e.g., explicit solvent models) to prioritize derivatives with enhanced rigidity .

Q. What mechanistic insights explain its activity against neurological targets?

The compound’s 2-oxopyrrolidin-1-yl group mimics endogenous glutamate, enabling competitive antagonism at mGluR2. Functional assays (e.g., calcium flux in HEK293 cells) reveal dose-dependent inhibition of glutamate-induced signaling, validated via Western blotting of downstream effectors like ERK1/2 .

Methodological Challenges & Solutions

Q. How to resolve low yields in large-scale synthesis?

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer during exothermic amidation steps, reducing side reactions .
  • Catalyst Screening : Test Pd/Cu catalysts (e.g., Pd(OAc)₂ vs. CuI) to optimize coupling efficiency for gram-scale batches .

Q. What protocols ensure reproducibility in biological assays?

  • Strict Solvent Controls : Use DMSO concentrations ≤0.1% to avoid solvent-induced artifacts .
  • Reference Standards : Include structurally validated positive/negative controls (e.g., known mGluR2 antagonists) in each assay plate .

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